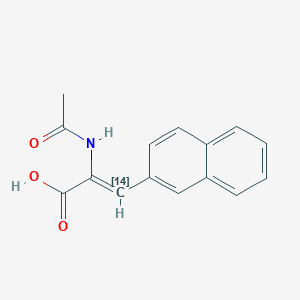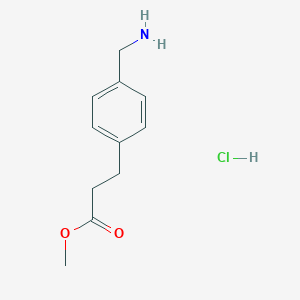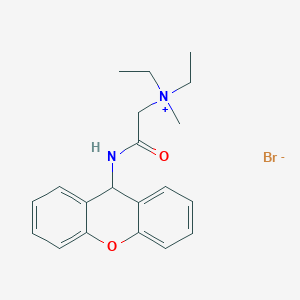![molecular formula C9H9N3O2S B010349 Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate CAS No. 108792-25-2](/img/structure/B10349.png)
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It has also been found to inhibit the activity of certain inflammatory mediators, which can reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been found to have potential neuroprotective properties and can be used to treat various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate in lab experiments is its potential anti-cancer properties. It can be used to study the growth of cancer cells and the mechanisms behind their growth. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It can be toxic to certain cells and can cause cell death.
Direcciones Futuras
There are several future directions for the study of Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate. One of the most significant directions is the development of new anti-cancer drugs based on this compound. It can also be studied for its potential applications in the treatment of various inflammatory diseases and neurological disorders. Further studies can also be conducted to understand the mechanisms behind its anti-cancer and anti-inflammatory properties.
Conclusion:
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is a chemical compound that has potential applications in various fields, including medicinal chemistry. It can be synthesized through various methods and has been found to have potential anti-cancer and anti-inflammatory properties. Further studies are needed to understand the mechanisms behind its properties and to develop new drugs based on this compound.
Métodos De Síntesis
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate can be synthesized through various methods. One of the most common methods is the reaction of 2-aminobenzo[d]thiazole with methyl isocyanate. This reaction yields Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate along with some other by-products. Another method involves the reaction of 2-aminobenzo[d]thiazole with methyl chloroformate in the presence of a base. This reaction also yields Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate along with some other by-products.
Aplicaciones Científicas De Investigación
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential anti-cancer properties, and studies have shown that it can inhibit the growth of cancer cells. It has also been found to have potential anti-inflammatory properties and can be used to treat various inflammatory diseases.
Propiedades
Número CAS |
108792-25-2 |
|---|---|
Nombre del producto |
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate |
Fórmula molecular |
C9H9N3O2S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
methyl N-(2-amino-1,3-benzothiazol-6-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2S/c1-14-9(13)11-5-2-3-6-7(4-5)15-8(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13) |
Clave InChI |
NJBCGNISCBBUIY-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC2=C(C=C1)N=C(S2)N |
SMILES canónico |
COC(=O)NC1=CC2=C(C=C1)N=C(S2)N |
Sinónimos |
Carbamic acid, (2-amino-6-benzothiazolyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



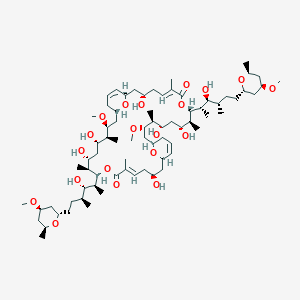
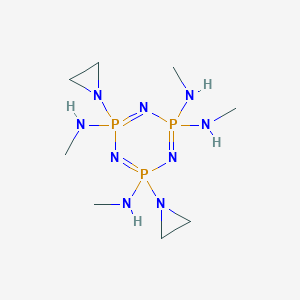


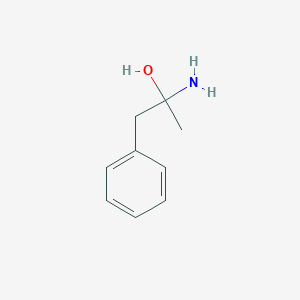
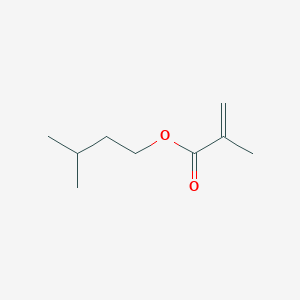
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
